5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: is a heterocyclic compound that features a bromine atom attached to a pyrrolo-pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one typically involves the bromination of the pyrrolo-pyridine core. One common method includes the reaction of pyrrolo[2,3-c]pyridine with bromine in the presence of a suitable solvent like dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the purification process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo-pyridine derivatives .
Scientific Research Applications
5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in cancer research targeting fibroblast growth factor receptors (FGFRs).
Material Science: The compound is explored for its electronic properties and potential use in organic electronics.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit FGFRs, which play a crucial role in cell proliferation and survival. The compound binds to the ATP-binding site of the receptor, thereby blocking its activity and leading to the inhibition of downstream signaling pathways involved in tumor growth .
Comparison with Similar Compounds
5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: can be compared with other similar compounds such as:
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Another brominated pyrrolo-pyridine derivative with similar chemical properties but different biological activities.
5-Bromo-7-azaindole: A structurally related compound used in the synthesis of kinase inhibitors.
The uniqueness of This compound lies in its specific substitution pattern and its potential as a versatile building block in various fields of research.
Properties
IUPAC Name |
5-bromo-1,3-dihydropyrrolo[2,3-c]pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-1-4-2-7(11)10-5(4)3-9-6/h1,3H,2H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTBVIMPQOKVJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NC=C2NC1=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743918 |
Source
|
Record name | 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217002-90-8 |
Source
|
Record name | 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.